diethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate
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Description
Diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate is a chemical compound with the formula C11H15Cl2O3P . It contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .
Molecular Structure Analysis
The molecular structure of diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate include its molecular weight of 297.114762 g/mol . More detailed physical and chemical properties are not provided in the search results.Safety and Hazards
The substance diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate does not raise a safety concern for the consumer if used up to 0.2% w/w (based on the weight of the polymer) in the polymerisation to make PET intended for contact with all types of foods under any contact conditions . The substance is an organophosphorus compound but due to its low migration, there is no concern for neurotoxicity .
properties
IUPAC Name |
3-[(3,5-dichloroanilino)-diethoxyphosphorylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-3-23-25(22,24-4-2)17(12-6-5-7-16(21)8-12)20-15-10-13(18)9-14(19)11-15/h5-11,17,20-21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPKQIJKAJDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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